5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
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Description
5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Peptidomimetics
One significant application is in the synthesis of peptide amides and peptidomimetics. Albericio and Bárány (2009) demonstrated an acid-labile anchoring linkage for the solid-phase synthesis of C-terminal peptide amides under mild conditions, showcasing the versatility of related triazole compounds in peptide chemistry. This methodology is critical for the development of peptidomimetics, potentially impacting therapeutic agent design (Albericio & Bárány, 2009).
Antimicrobial Activity
Bektaş et al. (2007) explored the antimicrobial activities of new 1,2,4-triazole derivatives, highlighting the potential of triazole compounds in combating microbial resistance. Their research underscores the broad utility of triazole derivatives in developing new antimicrobial agents, which is crucial given the increasing concern over antibiotic resistance (Bektaş et al., 2007).
Catalysis and Scaffolding
Ferrini et al. (2015) focused on the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for triazole-based scaffolds, aiming to expand the toolkit for constructing complex molecules. Their work demonstrates the compound's utility in facilitating regiocontrolled cycloaddition reactions, essential for developing biologically active compounds and potential pharmaceuticals (Ferrini et al., 2015).
Structural and Functional Analyses
The structural and functional characteristics of triazole derivatives have been extensively studied to understand their chemical behavior and potential applications in various fields, including material science and drug development. For example, Ahmed et al. (2020) reported on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, providing insights into the molecular interactions and stability of triazole-containing compounds. This research contributes to the fundamental understanding of molecular interactions in chemical and biological systems (Ahmed et al., 2020).
Antioxidant Properties
Hussain (2016) synthesized new 5-amino-1,2,4-triazole derivatives containing 2,6-dimethoxyphenol and evaluated their antioxidant properties. This study highlights the potential of triazole derivatives as antioxidant agents, which could have implications for developing treatments for diseases associated with oxidative stress (Hussain, 2016).
properties
IUPAC Name |
5-amino-N-(2,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-12-4-7-15(8-5-12)11-24-18(20)17(22-23-24)19(25)21-16-9-6-13(2)10-14(16)3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBFEZYOOBZHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2,4-dimethylphenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide |
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